molecular formula C15H15ClN2OS B5301867 2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide

Cat. No.: B5301867
M. Wt: 306.8 g/mol
InChI Key: ZJAMPTDQBVKFFE-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide is an organic compound with a complex structure that includes an acetamide group, a sulfanyl group, and aromatic rings with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the sulfanyl intermediate: This step involves the reaction of 2-aminophenylthiol with an appropriate halogenated compound under basic conditions to form the 2-(2-aminophenyl)sulfanyl intermediate.

    Acylation: The intermediate is then reacted with 4-chloro-3-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminophenyl)sulfanyl-N-(4-methylphenyl)acetamide
  • 2-(2-aminophenyl)sulfanyl-N-(4-bromophenyl)acetamide
  • 2-(2-aminophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not present in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-chloro-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-8-11(6-7-12(10)16)18-15(19)9-20-14-5-3-2-4-13(14)17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMPTDQBVKFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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